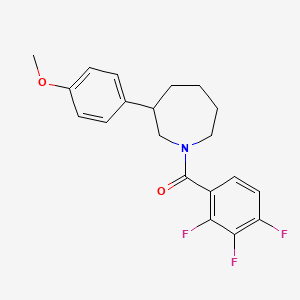
3-(4-methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane is a useful research compound. Its molecular formula is C20H20F3NO2 and its molecular weight is 363.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
3-(4-Methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane is a synthetic compound characterized by the presence of a methoxyphenyl group and a trifluorobenzoyl moiety attached to an azepane ring. The molecular formula can be expressed as C16H15F3N, indicating the presence of fluorine atoms which often enhance biological activity through increased lipophilicity and metabolic stability.
Structural Formula
Chemical Structure
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the trifluorobenzoyl group may enhance interactions with biological targets due to increased electron-withdrawing capacity, affecting receptor binding and enzyme inhibition.
Pharmacological Studies
- Neuroprotective Effects : Analogous compounds have shown protective effects against neurodegenerative conditions. For example, studies on related diarylheptanoids demonstrate their ability to inhibit apoptosis in neuronal cells exposed to amyloid-beta (Aβ) peptides through modulation of the PI3K-Akt-mTOR signaling pathway .
- Anticancer Activity : Compounds with similar functionalities have been evaluated for anticancer properties. For instance, azepane derivatives have been reported to induce apoptosis in cancer cell lines via caspase activation pathways .
- Anti-inflammatory Properties : The methoxy group is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. Research has shown that methoxy-substituted phenolic compounds can significantly reduce inflammation markers in vitro .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of a related compound on PC12 cells subjected to Aβ toxicity. The results indicated that the compound significantly restored cell viability and inhibited caspase-3 activation, suggesting a protective role against neurodegeneration .
Case Study 2: Anticancer Potential
Another study focused on azepane derivatives showing promising results in inhibiting tumor growth in vitro. The mechanism involved the modulation of apoptotic pathways, highlighting the potential of this class of compounds in cancer therapy .
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-26-15-7-5-13(6-8-15)14-4-2-3-11-24(12-14)20(25)16-9-10-17(21)19(23)18(16)22/h5-10,14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSUJYDTLPYARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













